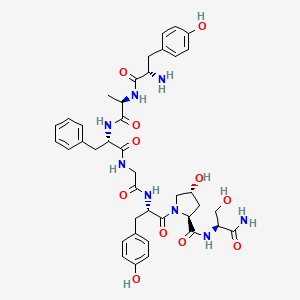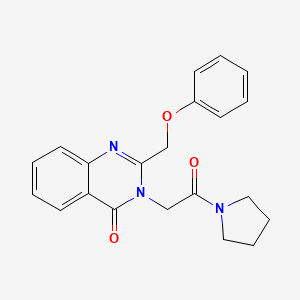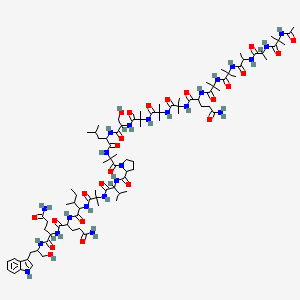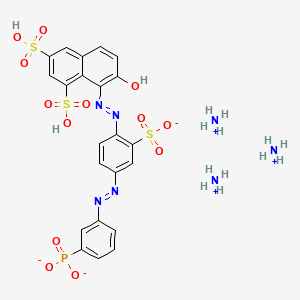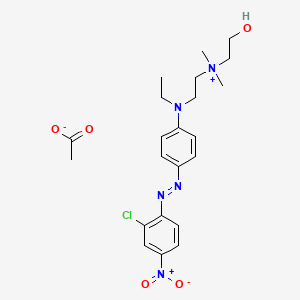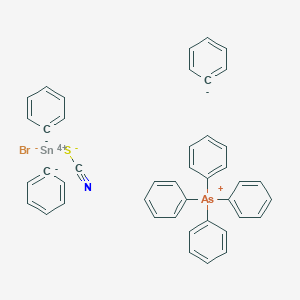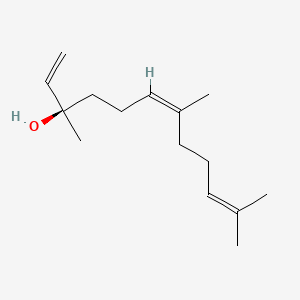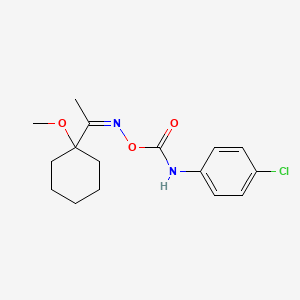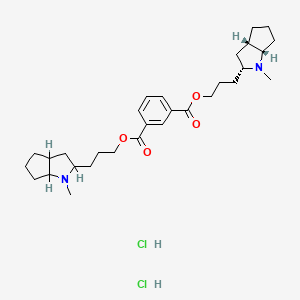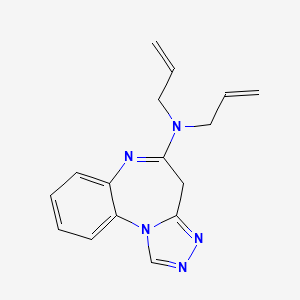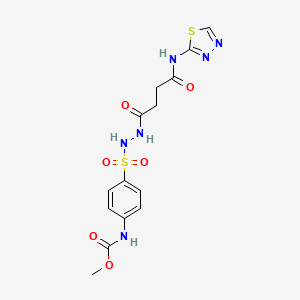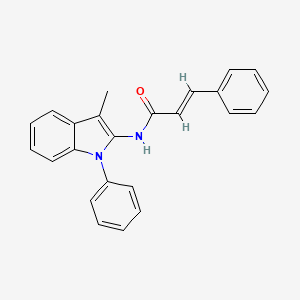
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the methyl and phenyl groups at the appropriate positions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparación Con Compuestos Similares
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development .
Propiedades
Número CAS |
138349-54-9 |
|---|---|
Fórmula molecular |
C24H20N2O |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(E)-N-(3-methyl-1-phenylindol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H20N2O/c1-18-21-14-8-9-15-22(21)26(20-12-6-3-7-13-20)24(18)25-23(27)17-16-19-10-4-2-5-11-19/h2-17H,1H3,(H,25,27)/b17-16+ |
Clave InChI |
INUSSNDCTRJFNE-WUKNDPDISA-N |
SMILES isomérico |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4 |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



